

C10-200 dosage and administration for in vivo mouse models

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Application Notes and Protocols for In Vivo Mouse Models

Disclaimer: The term "C10-200" is not a standard scientific designation and appears to be ambiguous. Based on our comprehensive search, we have identified three potential molecules that you may be inquiring about: Sodium Caprate (C10), a permeation enhancer; Chemokine C10 (CXCL10), an immunomodulatory protein; and CD200, an immune checkpoint protein.

Below are detailed application notes and protocols for each of these molecules for use in in vivo mouse models, tailored to researchers, scientists, and drug development professionals. Please select the section that corresponds to your molecule of interest.

Section 1: Sodium Caprate (C10)

Sodium caprate (C10) is a medium-chain fatty acid that is widely investigated as an intestinal permeation enhancer for the oral delivery of macromolecules.

Quantitative Data Summary: C10 Dosage and Administration



Parameter	Details	Mouse Model/Study Context	Reference
Dose	390 mg/kg	Evaluation of long- term safety and efficacy of daily oral administration.	[1]
Route of Administration	Oral gavage	30-day longitudinal study.	[1]
Frequency	Daily for 30 days	Chronic use assessment.	[1]
Vehicle	Phosphate-Buffered Saline (PBS)	Solubilization of C10 for oral administration.	[1]

Note: Additional studies in rats have used intestinal instillation of 50-300 mM C10 solutions to investigate absorption enhancement mechanisms.[2][3]

Experimental Protocols

Protocol 1: 30-Day Longitudinal Study of Daily Oral C10 Administration in Mice[1]

This protocol is designed to assess the long-term safety and efficacy of daily oral administration of sodium caprate (C10) as a permeation enhancer.

Materials:

- Sodium caprate (C10)
- 4 kDa FITC-dextran (FD4)
- Phosphate-Buffered Saline (PBS)
- Oral gavage needles
- Blood collection supplies (e.g., submandibular vein lancets, microcentrifuge tubes)



Fasting grates for cages

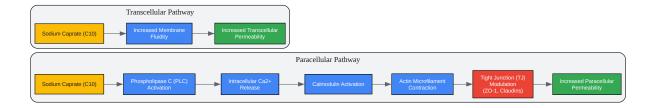
Procedure:

- Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
- Baseline Permeability Measurement (Day 1):
 - Fast mice for 12 hours with free access to water. Use fasting grates to prevent coprophagy.
 - On Day 1, weigh the mice and administer a solution of 600 mg/kg FD4 and 390 mg/kg
 C10 in PBS via oral gavage. The dosing volume should be 10 μl/g of body weight.
 - Collect blood samples from the submandibular vein at 0, 0.5, 1, 1.5, and 3 hours postgavage.
 - Process blood to plasma and measure FD4 concentration to determine intestinal permeability.
 - Return mice to standard cages and end the fasting period.
- Daily Dosing (Days 2-29):
 - On each of these days, weigh the mice and administer 390 mg/kg C10 in PBS via oral gavage.
- Weekly Permeability Assessment (Days 8, 15, 22, 30):
 - Repeat the procedure from Day 1 to measure intestinal permeability.
- Monitoring:
 - Monitor the health and body weight of the mice daily throughout the 30-day period.
- Endpoint Analysis:



 At the end of the study, tissues can be harvested for histological analysis and gene expression studies of tight junction proteins (e.g., claudins, ZO-1, JAM-A) to assess intestinal health.

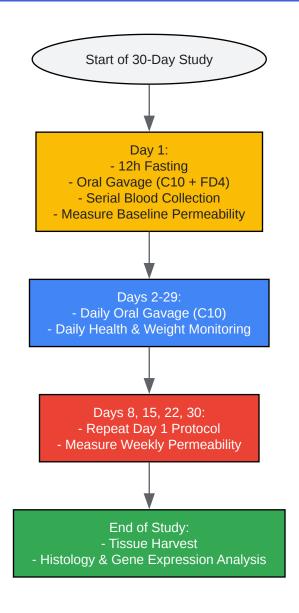
Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of Sodium Caprate (C10).[4][5][6][7][8]





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Caption: Workflow for a 30-day C10 safety and efficacy study in mice.[1]

Section 2: Chemokine C10 (CXCL10)

Chemokine (C-X-C motif) ligand 10 (CXCL10), also known as Interferon-gamma-inducible protein 10 (IP-10), is a small cytokine belonging to the CXC chemokine family. It plays a crucial role in chemoattraction of immune cells, such as T cells, NK cells, and monocytes.

Quantitative Data Summary: CXCL10 Dosage and Administration



Parameter	Details	Mouse Model/Study Context	Reference
Dose	100 ng/day	Inflammatory angiogenesis model (intra-implant injection).	[9]
Route of Administration	Intra-implant	Murine sponge model of inflammation.	[9]
Frequency	Daily for 3 days	Modulation of neovascularization and inflammatory cell influx.	[9]
Vehicle	Not specified, likely saline or PBS	Localized delivery to the site of inflammation.	[9]
Dose (Antibody)	100 μ g/mouse	Neutralization of CXCL10 in a model of type 1 diabetes.	[10]
Route (Antibody)	Intravenous (i.v.) or Intraperitoneal (i.p.)	Systemic blockade of CXCL10 activity.	[10]
Frequency (Antibody)	Three times per week	Sustained neutralization of CXCL10.	[10]

Experimental Protocols

Protocol 2: Induction of an Antigen-Specific T-cell Response with CXCL10[11]

This protocol describes the use of CXCL10 as an adjuvant to induce a protective T-cell response to a co-administered antigen.

Materials:



- Recombinant murine CXCL10
- Antigen of interest (e.g., ovalbumin, viral peptide)
- Sterile PBS or saline for injection
- Syringes and needles for subcutaneous or intraperitoneal injection

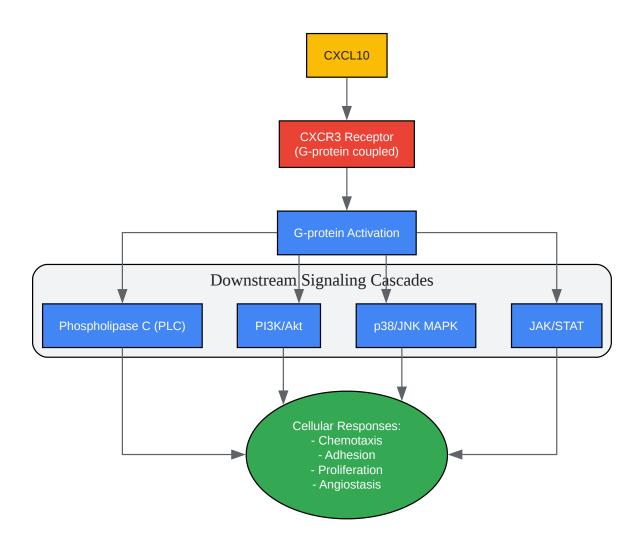
Procedure:

- Preparation of Injection Solution:
 - Prepare a solution containing the antigen and CXCL10 in sterile PBS. The final concentration should be such that the desired dose of each component is delivered in a single injection volume (e.g., 100-200 μl).
- Immunization:
 - Inject mice with the CXCL10-antigen mixture. The route of injection can be subcutaneous (s.c.) or intraperitoneal (i.p.).
 - A typical immunization schedule might involve a primary injection followed by one or two booster injections at 1-2 week intervals.
- Evaluation of Immune Response:
 - At a specified time point after the final immunization (e.g., 7-10 days), harvest spleens or lymph nodes.
 - Prepare single-cell suspensions and perform assays to evaluate the antigen-specific T-cell response, such as:
 - ELISpot: To quantify the number of cytokine-producing (e.g., IFN-y) T-cells.
 - Intracellular Cytokine Staining (ICS): To identify and phenotype antigen-specific T-cells by flow cytometry.



- In vivo Cytotoxicity Assay: To assess the killing of target cells pulsed with the specific antigen.
- Challenge Study (Optional):
 - To determine if the induced immune response is protective, challenge the immunized mice with the relevant pathogen (e.g., vaccinia virus).
 - Monitor the mice for signs of disease and survival compared to a control group that did not receive the CXCL10-adjuvanted vaccine.

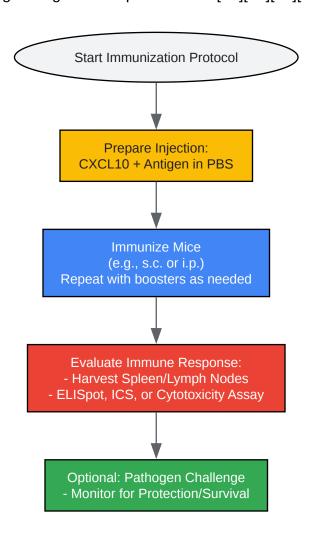
Signaling Pathways and Experimental Workflows



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Caption: CXCL10 signaling through its receptor CXCR3.[12][13][14][15][16]



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Caption: Workflow for inducing an immune response with CXCL10 as an adjuvant.[11]

Section 3: CD200

CD200 is a type I transmembrane glycoprotein that acts as an immune checkpoint by interacting with its receptor, CD200R. This interaction generally leads to an immunosuppressive signal.

Quantitative Data Summary: CD200 Dosage and Administration



Parameter	Details	Mouse Model/Study Context	Reference
Molecule	Soluble CD200 (CD200Fc)	In vivo stimulation of CD200R in CD200R1 knockout mice.	[17]
Dose	30 μ g/mouse/injection	Induction of tolerogenic dendritic cells.	[17]
Route of Administration	Intravenous (i.v.) infusion	Systemic delivery of CD200Fc.	[17]
Frequency	Every 60 hours for 14 or 28 days	Chronic stimulation of the CD200 pathway.	[17]
Molecule	Anti-human CD200 Antibody	In vivo efficacy study in humanized mice.	[18]
Route of Administration	Intraperitoneal (i.p.)	Systemic antibody treatment.	[18]
Frequency	Twice a week	To maintain therapeutic antibody levels.	[18]

Experimental Protocols

Protocol 3: In Vivo Efficacy of Anti-hCD200 Antibody in Humanized Mice[18]

This protocol is for evaluating the anti-tumor activity of an anti-human CD200 antibody in mice expressing human CD200 and CD200R.

Materials:

- Homozygous B-hCD200/hCD200R mice
- Murine colon cancer cells expressing human CD200 (e.g., B-hCD200 MC38)



- Anti-human CD200 antibody
- Control IgG
- DPBS (Dulbecco's Phosphate-Buffered Saline)
- · Calipers for tumor measurement

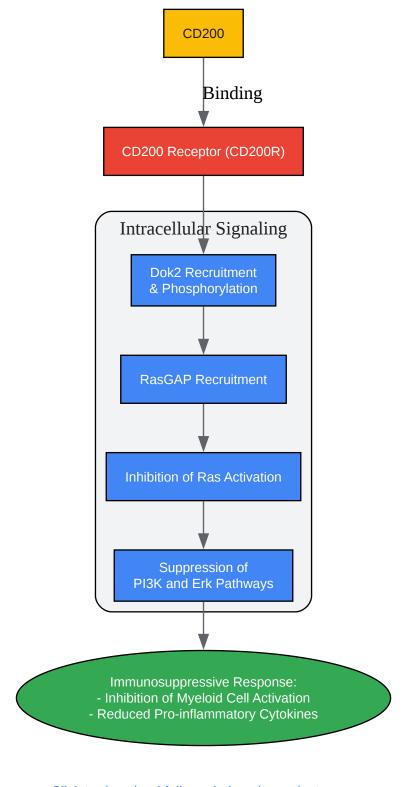
Procedure:

- Tumor Cell Implantation:
 - Subcutaneously implant 5x10⁵ B-hCD200 MC38 cells into the flank of female, 6-8-weekold B-hCD200/hCD200R mice.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring the long and short diameters with calipers twice a week. Calculate tumor volume using the formula: V = 0.5 x (long diameter) x (short diameter)^2.
- Grouping and Treatment:
 - When the tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (e.g., DPBS control, anti-hCD200 antibody, combination therapy).
 - Administer the anti-hCD200 antibody or control IgG via intraperitoneal injection at the specified dose and schedule (e.g., twice a week).
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
- Endpoint Analysis:



 At the end of the study, tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry to understand the mechanism of action.

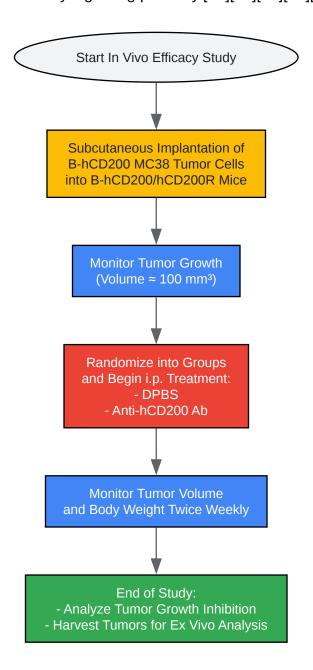
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Caption: CD200-CD200R inhibitory signaling pathway.[19][20][21][22][23]



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Caption: Workflow for an in vivo efficacy study of an anti-hCD200 antibody.[18]

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